Home > Products > Screening Compounds P116523 > Dihydroergotamine
Dihydroergotamine - 511-12-6

Dihydroergotamine

Catalog Number: EVT-264838
CAS Number: 511-12-6
Molecular Formula: C33H37N5O5
Molecular Weight: 583.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydroergotamine is ergotamine in which a single bond replaces the double bond between positions 9 and 10. A semisynthetic ergot alkaloid with weaker oxytocic and vasoconstrictor properties than ergotamine, it is used (as the methanesulfonic or tartaric acid salts) for the treatment of migraine and orthostatic hypotension. It has a role as a serotonergic agonist, a non-narcotic analgesic, a vasoconstrictor agent, a dopamine agonist and a sympatholytic agent. It is an ergot alkaloid and a semisynthetic derivative.
A 9,10alpha-dihydro derivative of [ergotamine]. Dihydroergotamine is used as an abortive therapy for migraines. Its use has largely been supplanted by triptans in current therapy due to the class's greater selectivity and more favourable side effect profile. Recent improvements have been made in the design of intranasal delivery devices allowing for greater delivery of dihydroergotamine solution to the vasculature-rich upper nasal cavity. The recently approved Precision Olfactory Delivery technology developed by Impel Neuropharma technology has correlated with an increase of 3-fold in Cmax and 4-fold in AUC despite the solution formulated at 75% of the strength of the existing intranasal product.
Dihydroergotamine is an Ergotamine Derivative.
Dihydroergotamine is a natural product found in Streptomyces parvulus with data available.
Dihydroergotamine is only found in individuals that have used or taken this drug. It is a 9,10alpha-dihydro derivative of ergotamine. It is used as a vasoconstrictor, specifically for the therapy of migraine disorders. Two theories have been proposed to explain the efficacy of 5-HT1D receptor agonists in migraine: 1) activation of 5-HT1D receptors located on intracranial blood vessels, including those on arterio-venous anastomoses, leads to vasoconstriction, which correlates with the relief of migraine headache and 2) activation of 5-HT1D receptors on sensory nerve endings of the trigeminal system results in the inhibition of pro-inflammatory neuropeptide release.
A 9,10alpha-dihydro derivative of ERGOTAMINE. It is used as a vasoconstrictor, specifically for the therapy of MIGRAINE DISORDERS.
See also: Dihydroergotamine Mesylate (has salt form).
Source and Classification

Dihydroergotamine is derived from ergotamine, which is obtained from the fungus Claviceps purpurea, known for growing on rye and other grains. The compound is classified as an ergot alkaloid and is recognized for its agonistic activity at various serotonin receptors, particularly 5-HT1B, 5-HT1D, and 5-HT1F. It also interacts with adrenergic and dopaminergic receptors, contributing to its therapeutic effects . Dihydroergotamine is marketed under several brand names, including D.H.E. 45, Migranal, and Trudhesa .

Synthesis Analysis

The synthesis of dihydroergotamine involves the reduction of an unsaturated bond in ergotamine at the 9-10 position of the ergoline ring. This hydrogenation process alters its pharmacological properties, enhancing its activity as an alpha-adrenergic antagonist while reducing its vasoconstrictive potential compared to ergotamine . The technical parameters for the synthesis typically include:

  • Starting Material: Ergotamine
  • Reaction Type: Hydrogenation
  • Catalysts: Commonly palladium or platinum catalysts are used.
  • Conditions: The reaction is generally conducted under controlled temperature and pressure to ensure complete reduction without over-reaction.
Molecular Structure Analysis

The molecular formula of dihydroergotamine is C33H37N5O5C_{33}H_{37}N_{5}O_{5} with a molecular weight of approximately 583.68 g/mol . The structure features a complex ergoline backbone with multiple functional groups that contribute to its receptor binding properties. Key structural characteristics include:

  • Ergoline Core: A tetracyclic structure that forms the basis of many ergot alkaloids.
  • Hydroxyl Groups: Present at specific positions, enhancing solubility and receptor interactions.
  • Chiral Centers: Multiple chiral centers contribute to its stereochemistry, affecting its pharmacodynamics.
Chemical Reactions Analysis

Dihydroergotamine participates in various chemical reactions primarily related to its metabolism and interactions with biological systems. Upon administration, it undergoes hepatic metabolism to form several metabolites, including:

  • 8'-β-hydroxy dihydroergotamine: The primary active metabolite.
  • Dihydrolysergic acid and dihydrolysergic amide: Considered minor metabolites.
Physical and Chemical Properties Analysis

Dihydroergotamine exhibits several notable physical and chemical properties:

Applications

Dihydroergotamine has several clinical applications:

  • Migraine Treatment: It is primarily used for acute migraine attacks and status migrainosus.
  • Cluster Headaches: Effective in treating cluster headaches due to its rapid onset of action when administered via injection or nasal spray.
  • Medication Overuse Headache: It can also be employed in cases where patients experience headaches due to overuse of analgesics .

Recent advancements in delivery methods, such as intranasal formulations using Precision Olfactory Delivery technology, have improved the efficacy of dihydroergotamine by enhancing absorption rates significantly .

Historical Evolution & Academic Significance of Ergot Alkaloid Derivatives

Ergotamine-to-DHE Transition: Structural Modifications & Therapeutic Rationale

The structural evolution from ergotamine to dihydroergotamine (DHE) represents a landmark achievement in medicinal chemistry that addressed significant limitations of natural ergot alkaloids. Ergotamine, first isolated in 1918 by Arthur Stoll at Sandoz, emerged as the first chemically pure ergot alkaloid with established therapeutic applications in obstetrics and migraine treatment [1] [6]. However, its potent vasoconstrictive properties and associated toxicity profile, including risks of gangrene and ergotism observed historically during ergot poisoning epidemics ("St. Anthony's Fire"), necessitated molecular modifications [1] [2].

The critical structural innovation occurred through catalytic hydrogenation of ergotamine's Δ9,10 double bond in the lysergic acid moiety, yielding dihydroergotamine (DHE) in 1943. This seemingly minor modification profoundly altered the molecule's electronic configuration and receptor interaction profile. The saturation of this double bond reduced the planarity of the ergoline ring system, diminishing DHE's affinity for α-adrenergic receptors responsible for vasoconstriction while preserving its affinity for serotonin (5-HT1B/1D) and dopamine receptors [5] [6]. This hydrogenation process, applied to various natural ergopeptines, produced dihydrogenated derivatives with improved safety profiles that became valuable therapeutics, including DHE (from ergotamine), dihydroergocristine, and dihydroergocornine [3].

Table 1: Structural and Pharmacodynamic Comparison of Ergotamine and Dihydroergotamine

ParameterErgotamineDihydroergotamine (DHE)
Core StructureUnsaturated ergoline ring (Δ9,10 double bond)Saturated ergoline ring (hydrogenated at Δ9,10)
Vasoconstrictive PotencyHigh (predisposing to gangrenous ergotism)Moderate (reduced peripheral vascular effects)
α-Adrenergic Receptor AffinityPotent agonist activitySubstantially reduced
Serotonin Receptor Profile5-HT1B/1D agonist with 5-HT2A/2B activitySelective 5-HT1B/1D agonism with reduced 5-HT2B affinity
Dopaminergic ActivityModerate agonistEnhanced relative to ergotamine
Therapeutic IndexNarrowSignificantly wider

The therapeutic rationale for DHE development centered on mitigating ergotamine's adverse vascular effects while retaining its beneficial antimigraine properties. Pharmacological studies confirmed that DHE maintained potent agonist activity at 5-HT1B and 5-HT1D receptors—key targets in migraine pathophysiology—while exhibiting reduced activity at 5-HT2A/2B receptors implicated in vasoconstriction and fibrosis [5] [6]. This receptor selectivity profile translated clinically to preserved efficacy against migraine attacks with substantially lower risk of vasospastic complications, establishing DHE as a safer therapeutic alternative to its predecessor [6].

Paradigm Shifts in Migraine Pathophysiology: DHE's Role in Neurovascular Theory Development

DHE played an unexpectedly pivotal role in elucidating migraine pathophysiology, serving as both a therapeutic agent and a pharmacological probe that helped unravel the neurovascular basis of this complex disorder. Prior to the 1980s, migraine was predominantly viewed through a vascular lens—the so-called "vascular theory"—which posited that migraine pain resulted primarily from extracranial vasodilation [6]. This theory aligned with ergotamine's mechanism, presumed to be solely through vasoconstriction. However, observations that DHE provided comparable migraine relief without pronounced vasoconstriction challenged this simplistic explanation and catalyzed a paradigm shift toward the neurovascular theory [5] [6].

Neuropharmacological research revealed that DHE exerts its antimigraine effects through a tripartite mechanism: (1) inhibition of trigeminal neurotransmission through agonism of prejunctional 5-HT1D receptors; (2) prevention of neurogenic inflammation via blockade of substance P and calcitonin gene-related peptide (CGRP) release; and (3) normalization of disturbed central pain control pathways [5] [6]. Crucially, DHE demonstrated the ability to terminate migraine attacks even when administered after the establishment of vasodilation, suggesting its primary mechanism extended beyond vascular effects to modulation of nociceptive signaling within the trigeminovascular system [6].

Table 2: DHE's Receptor Interactions and Functional Consequences in Migraine Pathophysiology

Receptor TargetAffinity ProfileFunctional Consequence in Migraine
5-HT1BHigh affinity agonistCranial vasoconstriction (mild), inhibition of vasodilation
5-HT1DHigh affinity agonistInhibition of trigeminal nerve activation and neuropeptide release
5-HT1FModerate agonistInhibition of trigeminal transmission (without vasoconstriction)
Dopamine D2Moderate agonistModulation of nausea and autonomic symptoms
α2-AdrenergicWeak partial agonistPossible contribution to pain modulation
5-HT2BNegligible activityAbsence of fibrotic complications associated with receptor activation

The differential receptor binding profile of DHE versus ergotamine provided critical insights into migraine mechanisms. While both share 5-HT1B/1D agonism, DHE's negligible activity at 5-HT2B receptors explained its lower association with medication-overuse headache and cardiac valvulopathy compared to other ergot derivatives [5] [6]. Furthermore, DHE's moderate dopaminergic activity likely contributes to its effects on migraine-associated nausea and autonomic symptoms, differentiating it from newer selective serotonin agonists. This receptor-specific profile established DHE as a unique pharmacological tool for deconstructing migraine mechanisms and validating the neurovascular model where neural activation drives vascular changes rather than vice versa [6].

Chronological Analysis of DHE's Pharmacological Repurposing (1943-2020s)

The therapeutic journey of DHE since its synthesis in 1943 exemplifies strategic pharmacological repurposing driven by evolving scientific understanding and technological innovation. The compound's development history can be divided into distinct eras characterized by shifting therapeutic applications and formulation advancements:

1940s-1960s: Early Clinical ApplicationsFollowing its synthesis, DHE initially found clinical utility primarily in peripheral vascular disorders and hypotension due to its moderate vasoactive properties [1]. Early studies noted its efficacy in orthostatic hypotension, positioning it as a hemodynamic stabilizer. By the late 1950s, researchers began systematically evaluating its antimigraine effects, leading to its approval for migraine in many countries by the 1960s [6]. This period established DHE's core pharmacological advantages over ergotamine: reduced emetic effects, lower vasoconstrictive potential, and superior tolerability during repeated administration [1].

1970s-1990s: Neuropharmacological Characterization and Route OptimizationThis period witnessed extensive investigation of DHE's central nervous system effects. Dopaminergic properties were leveraged for autonomic disorder management, while serotonergic mechanisms were elucidated in migraine [5] [6]. The development of parenteral formulations (intramuscular, intravenous, subcutaneous) addressed DHE's poor oral bioavailability (estimated at <1%), enabling rapid therapeutic onset [6]. The 1980s introduction of the DHE nasal spray represented a significant advancement in administration convenience, though with variable absorption (bioavailability ~32%) [3]. Clinical research established intravenous DHE as a cornerstone of inpatient refractory migraine treatment, particularly for status migrainosus and medication-overuse headache detoxification protocols [6].

2000s-2020s: Novel Delivery Systems and Receptor-Specific ApplicationsRecent decades have focused on overcoming formulation limitations and expanding therapeutic indications based on receptor pharmacology:

  • Advanced Delivery Systems: Development of mesoporous particle formulations and pulmonary delivery platforms significantly improved bioavailability and pharmacokinetic profiles [3]. These innovations addressed the limitations of traditional nasal sprays by enhancing mucosal permeation and reducing enzymatic degradation.
  • Receptor-Specific Derivatives: Semisynthetic DHE analogs like cabergoline (D2 agonist) and pergolide (withdrawn due to valvulopathy risk) were developed through targeted structural modifications [3] [4]. The hydrogenation step remained central to producing dihydro derivatives with optimized receptor profiles.
  • Biotechnological Production: Implementation of submerged fermentation techniques using improved Claviceps purpurea strains enabled large-scale production of ergotamine precursors for DHE synthesis, with annual production reaching 8 tons of ergopeptines and 10-15 tons of D-lysergic acid globally [3].
  • Analytical Advancements: Implementation of liquid chromatography-mass spectrometry (LC-MS/MS) and process analytical technology (PAT) for real-time quality control ensured precise monitoring of DHE's stereochemical integrity during manufacturing, critical due to its chiral centers at C5 and C8 [3] [5].

Table 3: Chronological Development of DHE Formulations and Applications

EraKey DevelopmentsScientific Advancements Enabling Progress
1940s-1960sInitial synthesis (1943); Hemodynamic applications; Early migraine trialsCatalytic hydrogenation techniques; Recognition of dihydro derivatives' safety advantages
1970s-1990sParenteral formulations; Nasal spray development; Refractory migraine protocolsNeuropharmacological receptor mapping; Bioavailability studies; Clinical trial methodologies
2000s-2020sMesoporous particle systems; Pulmonary delivery; Receptor-specific analogs; Biotechnological productionNanotechnology; Advanced fermentation techniques; PAT and LC-MS/MS analytics; Receptor crystallography

The ongoing repurposing of DHE demonstrates how strategic molecular modification coupled with delivery innovation can extend the therapeutic utility of naturally-derived compounds. Current research continues to explore novel DHE formulations with enhanced central nervous system penetration, potentially expanding applications to other neurovascular disorders [3] [6].

Properties

CAS Number

511-12-6

Product Name

Dihydroergotamine

IUPAC Name

(6aR,9R,10aR)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide

Molecular Formula

C33H37N5O5

Molecular Weight

583.7 g/mol

InChI

InChI=1S/C33H37N5O5/c1-32(35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-25(23)36(2)18-21)31(41)38-26(14-19-8-4-3-5-9-19)30(40)37-13-7-12-27(37)33(38,42)43-32/h3-6,8-11,17,21,23,25-27,34,42H,7,12-16,18H2,1-2H3,(H,35,39)/t21-,23-,25-,26+,27+,32-,33+/m1/s1

InChI Key

LUZRJRNZXALNLM-JGRZULCMSA-N

SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Solubility

2.29e-01 g/L

Synonyms

Agit
Angionorm
Clavigrenin
D Tamin retard L.U.T.
D-Tamin retard L.U.T.
D.H.E. 45
DET MS
DHE 45
DHE Puren
DHE ratiopharm
DHE-45
DHE-Puren
DHE-ratiopharm
DHE45
Dihydergot
Dihydroergotamin AL
Dihydroergotamine
Dihydroergotamine Mesylate
Dihydroergotamine Methanesulfonate
Dihydroergotamine Sandoz
Dihydroergotamine-Sandoz
Dihytamin
Erganton
Ergomimet
Ergont
ergotam von ct
Ikaran
Mesylate, Dihydroergotamine
Methanesulfonate, Dihydroergotamine
Migranal
Orstanorm
Seglor
Tamik
Verladyn
Von Ct, Ergotam

Canonical SMILES

CC1(C(=O)N2C(C(=O)N3CCCC3C2(O1)O)CC4=CC=CC=C4)NC(=O)C5CC6C(CC7=CNC8=CC=CC6=C78)N(C5)C

Isomeric SMILES

C[C@@]1(C(=O)N2[C@H](C(=O)N3CCC[C@H]3[C@@]2(O1)O)CC4=CC=CC=C4)NC(=O)[C@@H]5C[C@H]6[C@@H](CC7=CNC8=CC=CC6=C78)N(C5)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.